molecular formula C17H13N3O B611377 Tilfrinib

Tilfrinib

Cat. No.: B611377
M. Wt: 275.30 g/mol
InChI Key: RXPZOSHFGJWSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tilfrinib is a potent and selective inhibitor of the protein tyrosine kinase 6 (PTK6), also known as breast tumor kinase (Brk) . PTK6 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with its primary target, PTK6, by inhibiting its kinase activity . This inhibition is achieved through the binding of this compound to the ATP-binding pocket of PTK6, thereby preventing the phosphorylation of its substrates . The IC50 value of this compound for Brk/PTK6 is 3.15 nM, indicating its high potency .

Biochemical Pathways

The inhibition of PTK6 by this compound affects several biochemical pathways. PTK6 is known to phosphorylate multiple substrates, including signal transduction proteins, RNA binding proteins, and transcription factors, many of which are involved in key colorectal cancer pathways . For instance, this compound has been shown to decrease the expression of CXCL1, CXCL8, VEGFA, and MMP9, which are involved in cell proliferation, migration, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and migration. This compound has shown good anti-proliferative activity against various cancer cell lines . It has also been reported to induce cell apoptosis and suppress the expression of PD-L1, a key immune checkpoint molecule .

Safety and Hazards

Tilfrinib is classified as having acute toxicity when ingested . It’s important to handle this compound with care and follow safety guidelines.

Preparation Methods

Tilfrinib is synthesized through a series of chemical reactions involving the formation of a pyridoindole structure. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Tilfrinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

Tilfrinib is unique due to its high selectivity and potency against protein tyrosine kinase 6. Similar compounds include:

This compound stands out due to its specific inhibition of protein tyrosine kinase 6, making it a valuable tool in cancer research and drug development.

Properties

IUPAC Name

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPZOSHFGJWSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?

A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []

Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?

A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.

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